

# An In-depth Technical Guide to 5-(p-Methylphenyl)-5-phenylhydantoin

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## Compound of Interest

Compound Name: 5-(p-Methylphenyl)-5-phenylhydantoin

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## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis protocols, and known applications of **5-(p-Methylphenyl)-5-phenylhydantoin**. This compound, a derivative of hydantoin, is significant as an impurity of the anticonvulsant drug Phenytoin (Phenytoin Impurity F) and serves as a crucial internal standard in analytical chemistry for the quantitative determination of antiepileptic drugs. [1][2] This document consolidates key data to support research, drug development, and analytical applications involving this molecule.

## Chemical and Physical Properties

**5-(p-Methylphenyl)-5-phenylhydantoin**, also known by its synonyms 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione and 5-Phenyl-5-(p-tolyl)hydantoin, is a heterocyclic aromatic compound.[1][3] Its core structure is an imidazolidine-2,4-dione ring substituted at the 5-position with both a phenyl group and a p-tolyl (4-methylphenyl) group.[3][4]

## Table 1: Physicochemical Properties of 5-(p-Methylphenyl)-5-phenylhydantoin

Property	Value	Source
IUPAC Name	5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione	[2][5]
Synonyms	Phenytoin Imp. F (EP), MPPH, NSC 32105	[1][3]
CAS Number	51169-17-6	[1][3][6]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[1][3][6]
Molecular Weight	266.29 g/mol	[1][3]
Appearance	Powder	[1]
Melting Point	225-226 °C	[1][6]
Boiling Point	409.5°C (rough estimate)	[6]
Solubility	Soluble (50 mg/mL) in DMF:HCl (2:1)	[1]
pKa (Predicted)	8.33 ± 0.10	[6]
LogP	2.73560	[6]
XLogP3	2.8	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	2	[6]
Density	1.227 g/cm <sup>3</sup>	[6]

## Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **5-(p-Methylphenyl)-5-phenylhydantoin**. Available data includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

### Table 2: Summary of Spectral Data

Technique	Solvent/Method	Key Observations	Source
$^1\text{H}$ NMR	DMSO- $\text{d}_6$	Signals corresponding to the methyl protons of the tolyl group, aromatic protons of both phenyl and tolyl rings, and the N-H protons of the hydantoin ring are expected.	[7]
Mass Spectrometry	GC-MS	The mass spectrum shows a molecular ion peak corresponding to its molecular weight.	[8]
Infrared (IR)	Characteristic absorption bands for N-H stretching, C=O stretching (from the hydantoin ring), and aromatic C-H stretching are observed.	[9]	

## Experimental Protocols

### Synthesis of 5,5-Disubstituted Hydantoins (Bucherer-Bergs Reaction)

The Bucherer-Bergs reaction is a classic and versatile method for synthesizing 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium carbonate. While a specific protocol for **5-(p-Methylphenyl)-5-phenylhydantoin** is not detailed in the provided results, a general procedure can be adapted.

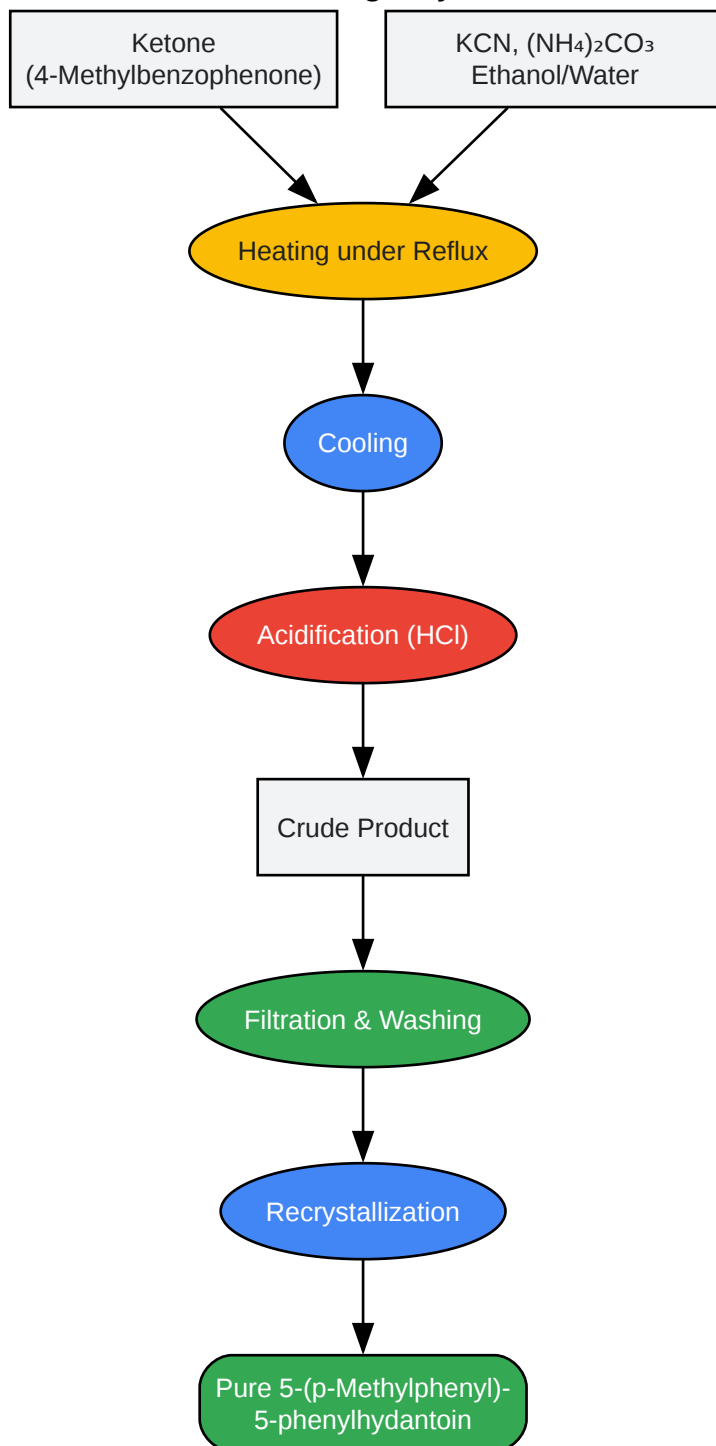
Reactants:

- 4-Methylbenzophenone (the corresponding ketone)
- Potassium Cyanide (KCN)
- Ammonium Carbonate ((NH<sub>4</sub>)<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., Ethanol/Water mixture)

#### Methodology:

- A mixture of the ketone, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, typically an aqueous ethanol solution.
- The mixture is heated under reflux in a sealed vessel for several hours. The reaction involves the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia and subsequent cyclization and rearrangement to form the hydantoin ring.
- After the reaction is complete, the mixture is cooled.
- Acidification of the reaction mixture with a mineral acid (e.g., HCl) causes the precipitation of the crude 5,5-disubstituted hydantoin.[10]
- The precipitate is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol.[9]

## General Bucherer-Bergs Synthesis Workflow



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*General workflow for the Bucherer-Bergs synthesis.*

**Analytical Method: Use as an Internal Standard**

**5-(p-Methylphenyl)-5-phenylhydantoin** is utilized as an internal standard for the quantitative analysis of phenytoin in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

#### Methodology:

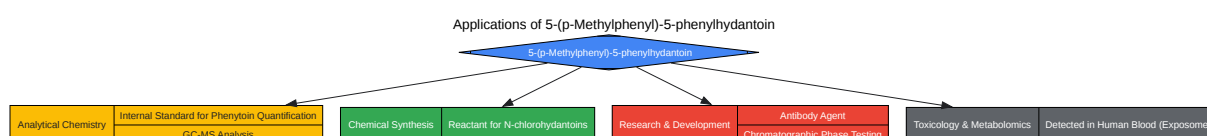
- **Sample Preparation:** A known concentration of **5-(p-Methylphenyl)-5-phenylhydantoin** (the internal standard) is added to the biological samples (e.g., blood, saliva, or brain microdialysate) containing the analyte (phenytoin).
- **Extraction:** The analyte and the internal standard are extracted from the biological matrix using a suitable solvent extraction method.
- **Derivatization:** The extracted compounds may be derivatized to improve their volatility and chromatographic properties for GC analysis.
- **GC-MS Analysis:** The prepared sample is injected into the GC-MS system. The compounds are separated on the gas chromatography column and detected by the mass spectrometer.
- **Quantification:** The concentration of phenytoin in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.

## Applications and Biological Relevance

The primary applications of **5-(p-Methylphenyl)-5-phenylhydantoin** stem from its structural similarity to phenytoin.

- **Analytical Internal Standard:** Its most prominent use is as an internal standard in chromatography-based methods (GC-MS) for the precise quantification of phenytoin in clinical and forensic toxicology.[1] Its similar chemical structure and extraction properties to phenytoin ensure reliable and accurate measurements.
- **Chemical Synthesis:** It serves as a reactant for the synthesis of other specialized compounds, such as N-chlorohydantoins.[6]

- **Research Applications:** It has been described as an "antibody agent," suggesting potential use in immunological studies, though further details are sparse.[3][6] It was also used in tests to determine the chromatographic properties of C8- or C18-bonded phases for toxicological screening.[1]
- **Human Exposome:** The compound has been detected in human blood, indicating that it is part of the human exposome.[4] As it is not a naturally occurring metabolite, its presence is due to exposure to the compound itself or its parent compounds like phenytoin.[4]



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*Key application areas for the title compound.*

## Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-(p-Methylphenyl)-5-phenylhydantoin** presents several hazards.

- **GHS Pictograms:** Health hazard, Exclamation mark.[1]
- **Signal Word:** Warning.[1]
- **Hazard Statements:**
  - H302: Harmful if swallowed.[1]
  - H351: Suspected of causing cancer.[1]
  - H361: Suspected of damaging fertility or the unborn child.[1]

- Precautionary Statements:
  - P201: Obtain special instructions before use.[1]
  - P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
  - P308 + P313: IF exposed or concerned: Get medical advice/attention.[1]
- Personal Protective Equipment (PPE): Appropriate PPE, including eye shields, gloves, and a type P3 (EN 143) respirator or N95 dust mask, should be worn when handling this compound to minimize exposure.[1]

## Conclusion

**5-(p-Methylphenyl)-5-phenylhydantoin** is a well-characterized compound with significant, albeit niche, applications in the fields of analytical and synthetic chemistry. Its role as an internal standard is vital for the accurate therapeutic monitoring and toxicological assessment of phenytoin. The data and protocols summarized in this guide offer a foundational resource for professionals engaged in research and development involving this and related hydantoin structures. Due diligence in handling is required due to its potential health hazards.

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